molecular formula C12H21NO3 B598196 Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 130658-13-8

Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Cat. No. B598196
CAS RN: 130658-13-8
M. Wt: 227.304
InChI Key: LVSMJGHUOLKTJI-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, a hexahydrocyclopenta[C]pyrrole ring, and a carboxylate group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The hexahydrocyclopenta[C]pyrrole ring is a type of pyrrole, a heterocyclic aromatic organic compound. Pyrrole rings are present in many important natural products, such as heme .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tert-butyl group, due to its bulky nature, could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The tert-butyl group in the compound can participate in various chemical transformations due to its unique reactivity pattern . Pyrrole rings are also known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could affect the compound’s solubility and reactivity .

Scientific Research Applications

Efficient Synthesis Processes

Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate plays a significant role in efficient synthesis processes. Bahekar et al. (2017) developed a high-yielding, cost-effective, and commercially viable process for synthesizing this compound, highlighting its importance in the field of organic synthesis and its potential for large-scale production (Bahekar et al., 2017).

Precursor for Various Derivatives

This compound serves as a precursor for the synthesis of various derivatives. For instance, Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (Moskalenko & Boev, 2014).

Photocyclodimerization Studies

Kopf, Wrobel, and Margaretha (1998) investigated the X-ray structure of a photocyclodimer obtained from the irradiation of a monomeric derivative of tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate. This study provides insights into the photocyclodimerization process and its potential applications in material science and photophysics (Kopf, Wrobel, & Margaretha, 1998).

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis as well. Arpa et al. (2016) achieved the diastereoselective synthesis of hexahydrocyclopenta[b]pyrrole derivatives (bicycloprolines) using a base-mediated reaction involving tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate. This illustrates its utility in the synthesis of complex molecular architectures (Arpa et al., 2016).

Future Directions

The future directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, given the presence of the pyrrole ring .

properties

IUPAC Name

tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMJGHUOLKTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693858
Record name tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130658-13-8
Record name tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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